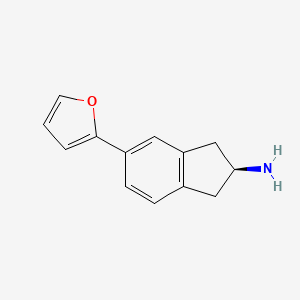
(S)-5-(Furan-2-yl)-2,3-dihydro-1H-inden-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-(Furan-2-yl)-2,3-dihydro-1H-inden-2-amine is a chiral compound featuring a furan ring attached to an indane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(Furan-2-yl)-2,3-dihydro-1H-inden-2-amine typically involves the following steps:
Formation of the Indane Core: The indane core can be synthesized through a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid reacts with a halogenated indane derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-5-(Furan-2-yl)-2,3-dihydro-1H-inden-2-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The indane core can be reduced to form dihydroindane derivatives.
Substitution: The amine group can undergo nucleophilic substitution reactions to form various amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydroindane derivatives.
Substitution: Various amine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-5-(Furan-2-yl)-2,3-dihydro-1H-inden-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-5-(Furan-2-yl)-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets. The furan ring and indane core provide a unique structural framework that allows the compound to bind to various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
®-5-(Furan-2-yl)-2,3-dihydro-1H-inden-2-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
5-(Furan-2-yl)-2,3-dihydro-1H-inden-2-ol: A hydroxyl derivative with different reactivity and applications.
5-(Furan-2-yl)-2,3-dihydro-1H-inden-2-carboxylic acid: A carboxylic acid derivative with distinct chemical properties.
Uniqueness
(S)-5-(Furan-2-yl)-2,3-dihydro-1H-inden-2-amine is unique due to its chiral nature and the presence of both a furan ring and an indane core
Propiedades
Fórmula molecular |
C13H13NO |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
(2S)-5-(furan-2-yl)-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C13H13NO/c14-12-7-9-3-4-10(6-11(9)8-12)13-2-1-5-15-13/h1-6,12H,7-8,14H2/t12-/m0/s1 |
Clave InChI |
UVXXOSBKAVIVHD-LBPRGKRZSA-N |
SMILES isomérico |
C1[C@@H](CC2=C1C=CC(=C2)C3=CC=CO3)N |
SMILES canónico |
C1C(CC2=C1C=CC(=C2)C3=CC=CO3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


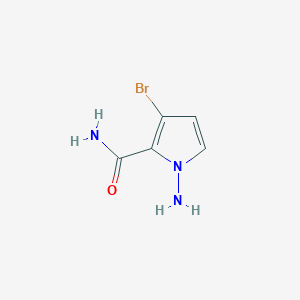
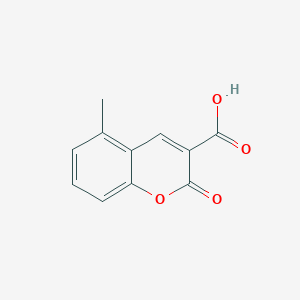


![N-(Propan-2-yl)-N-{[(trimethylsilyl)oxy]methyl}acetamide](/img/structure/B11899009.png)

![Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]-](/img/structure/B11899020.png)
![(S)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B11899025.png)
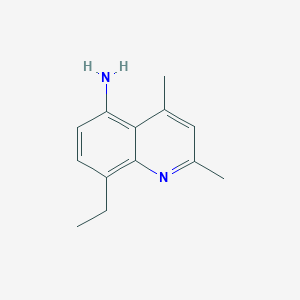
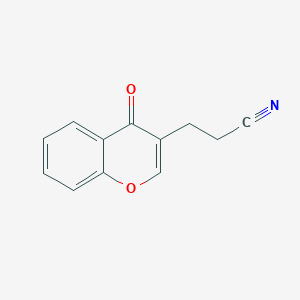
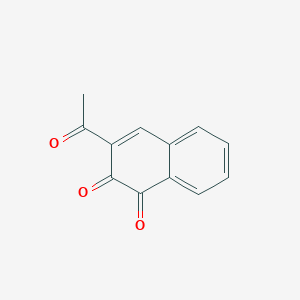
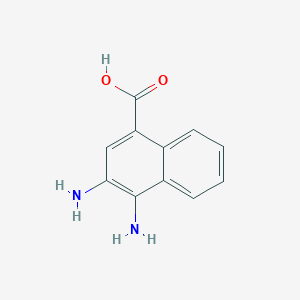
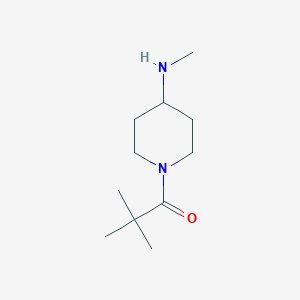
![(3-Carbamoylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B11899056.png)
